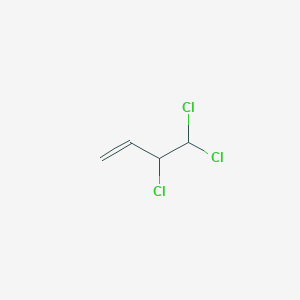

3,4,4-Trichlorobut-1-ene

Description

Contextualization within Halogenated Hydrocarbons and their Derivatives

Halogenated hydrocarbons are a broad class of organic compounds characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. sustainability-directory.com This substitution of a hydrogen atom with a halogen dramatically alters the molecule's physical and chemical properties, including its polarity, reactivity, and boiling point. sustainability-directory.com These compounds are categorized based on the type of halogen, the carbon skeleton (aliphatic or aromatic), and the nature of the carbon atom to which the halogen is attached. sustainability-directory.com

3,4,4-Trichlorobut-1-ene belongs to the subgroup of chlorinated alkenes. Its structure consists of a four-carbon butene chain with three chlorine atoms attached. Specifically, it has a double bond between the first and second carbon atoms and chlorine atoms at the third and fourth positions, with two chlorine atoms on the fourth carbon. This specific arrangement of atoms gives the molecule unique reactivity, making it a valuable intermediate in various chemical transformations.

The properties and applications of halogenated hydrocarbons are diverse. They have been used as solvents, refrigerants, insecticides, and herbicides. nc.gov For instance, tetrachloroethylene (B127269) has been a common dry-cleaning solvent, while various chlorofluorocarbons (CFCs) have been used as refrigerants. nc.gov However, due to environmental and health concerns, the use of many halogenated hydrocarbons is now strictly regulated. sustainability-directory.comlibretexts.org

Historical Development of Butene Chlorination Studies

The study of butene chlorination has a long history, forming a fundamental part of understanding addition and substitution reactions in organic chemistry. Early research in the 20th century focused on the vapor-phase chlorination of butenes, exploring the reaction kinetics and product distributions under various conditions. These studies were crucial in elucidating the mechanisms of free-radical and ionic chlorination.

A significant advancement in this area was the investigation into the hydrochlorination of alkenes, a field that dates back to Markovnikov's work in 1869. beilstein-journals.org Over the decades, researchers have explored various catalysts and reaction conditions to control the regioselectivity and stereoselectivity of these reactions. beilstein-journals.org The development of methods for the selective chlorination of butadiene and its derivatives has also been a key area of research, leading to the synthesis of important industrial intermediates like dichlorobutenes. oecd.orgacs.org These dichlorobutenes can serve as precursors to trichlorobutenes through further chlorination or rearrangement reactions. The synthesis of specific isomers, such as 3,4,4-trichlorobut-1-ene, often requires carefully controlled reaction conditions to achieve high yields and purity.

Significance as an Advanced Organic Synthetic Intermediate

3,4,4-Trichlorobut-1-ene is a highly versatile intermediate in organic synthesis due to its multiple reactive sites. The presence of a double bond and three chlorine atoms allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules.

One of the key applications of 3,4,4-trichlorobut-1-ene is in the synthesis of heterocyclic compounds. The reaction of related chlorovinyl ketones with amines can lead to the formation of various nitrogen-containing heterocycles. researchgate.net Furthermore, the trichloromethyl group can be a precursor to other functional groups. For instance, trichloromethyl-substituted enones can undergo intramolecular cyclization in the presence of strong acids to form indanone derivatives, which are important structural motifs in medicinal chemistry. beilstein-journals.orgresearchgate.net

The reactivity of the chlorine atoms allows for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. The double bond can undergo addition reactions, further expanding the synthetic utility of this compound. This versatility makes 3,4,4-trichlorobut-1-ene a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

Overview of Current Research Trajectories for 3,4,4-Trichlorobut-1-ene

Current research on 3,4,4-trichlorobut-1-ene and related compounds is focused on several key areas:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new and more efficient methods for the synthesis of 3,4,4-trichlorobut-1-ene and its derivatives. This includes the development of novel catalytic systems to improve selectivity and yield, as well as the use of greener and more sustainable reaction conditions.

Exploration of New Reactions and Applications: Scientists are investigating new chemical transformations of 3,4,4-trichlorobut-1-ene to synthesize novel and valuable compounds. This includes its use in cycloaddition reactions, cross-coupling reactions, and polymerization processes. For example, recent studies have shown that related trichloromethyl-substituted enones can be used to synthesize complex polycyclic structures. beilstein-journals.orgresearchgate.net

Mechanistic Studies: A deeper understanding of the reaction mechanisms involving 3,4,4-trichlorobut-1-ene is crucial for optimizing existing synthetic routes and designing new ones. Modern computational and spectroscopic techniques are being employed to study the intermediates and transition states of these reactions in detail. beilstein-journals.orgresearchgate.net For instance, the reaction of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with amines has been shown to proceed with a prototropic allyl rearrangement. researchgate.net

Structure

3D Structure

Properties

CAS No. |

74885-95-3 |

|---|---|

Molecular Formula |

C4H5Cl3 |

Molecular Weight |

159.44 g/mol |

IUPAC Name |

3,4,4-trichlorobut-1-ene |

InChI |

InChI=1S/C4H5Cl3/c1-2-3(5)4(6)7/h2-4H,1H2 |

InChI Key |

VBNWUUIAAZFRAO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,4 Trichlorobut 1 Ene

Regioselective and Stereoselective Synthesis Approaches

The synthesis of 3,4,4-Trichlorobut-1-ene is intrinsically linked to the broader field of chlorinating C4 hydrocarbons, where controlling the position of chlorine atom addition (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is a significant challenge. The production of specific trichlorobutene isomers is often part of a complex reaction cascade that yields multiple products.

Halogenation Reactions of Butadiene and its Precursors

The industrial production of chlorinated butenes typically commences with butadiene as the starting material. The process generally involves a two-stage chlorination approach.

First, the chlorination of 1,3-butadiene (B125203) is carried out to produce a mixture of dichlorobutenes. This reaction can be performed in either the liquid or vapor phase. uobaghdad.edu.iqgoogle.com The primary products are 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. uobaghdad.edu.iqguidechem.comwikipedia.org The reaction is a free-radical process and requires careful control of conditions to minimize the formation of side products. funaab.edu.ng

The subsequent step involves the further chlorination of the resulting dichlorobutene (B78561) mixture. To synthesize 3,4,4-Trichlorobut-1-ene, the precursor 3,4-dichlorobut-1-ene would undergo further chlorination. While specific studies detailing the selective synthesis of the 3,4,4-isomer are scarce, the chlorination of other dichlorobutene isomers, such as 1,3-dichlorobut-2-ene, is known to produce a mixture of trichlorobutenes. It is plausible that the free-radical chlorination of 3,4-dichlorobut-1-ene would lead to a mixture of trichlorinated products, including 3,4,4-Trichlorobut-1-ene, alongside other isomers like 2,3,4-trichlorobut-1-ene. The use of free-radical inhibitors such as tert-butylpyrocatechol can influence the product distribution in such reactions.

| Reaction Stage | Reactants | Primary Products | Notes |

| Stage 1 | 1,3-Butadiene, Chlorine | 3,4-Dichlorobut-1-ene, 1,4-Dichlorobut-2-ene | A mixture of isomers is typically formed. uobaghdad.edu.iqguidechem.comwikipedia.org |

| Stage 2 (Hypothetical) | 3,4-Dichlorobut-1-ene, Chlorine | 3,4,4-Trichlorobut-1-ene (in a mixture) | Likely produces a mixture of trichlorobutene isomers. |

Isomerization Pathways from Related Dichlorobutenes

A crucial step in the synthesis of precursors for 3,4,4-Trichlorobut-1-ene is the isomerization of the initially formed dichlorobutene mixture. The 1,4-dichloro-2-butene isomer, produced during the initial chlorination of butadiene, can be converted to the more desirable 3,4-dichlorobut-1-ene. uobaghdad.edu.iqwikipedia.org This isomerization is typically achieved by heating the mixture in the presence of a catalyst, such as copper salts. funaab.edu.ng This ensures a higher concentration of the necessary precursor for the subsequent chlorination step.

Elimination Reactions from Saturated Halogenated Butanes

An alternative pathway to trichlorobutenes involves the dehydrochlorination of tetrachlorobutanes. The dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602) is a known method for producing 2,3-dichloro-1,3-butadiene, with 2,3,4-trichloro-1-butene (B1195082) being a key intermediate. google.comoecd.org This process is typically carried out using an alkaline solution, such as sodium hydroxide. oecd.org

| Precursor | Reaction Type | Potential Product | Supporting Evidence |

| 1,2,3,4-Tetrachlorobutane | Dehydrochlorination | 2,3,4-Trichloro-1-butene | Documented intermediate in the synthesis of 2,3-dichloro-1,3-butadiene. google.comoecd.org |

| 1,1,2,3-Tetrachlorobutane | Dehydrochlorination | 3,4,4-Trichlorobut-1-ene | Plausible but not explicitly documented in search results. |

Novel Catalytic Strategies in 3,4,4-Trichlorobut-1-ene Synthesis

The development of advanced catalytic systems offers the potential for more selective and efficient synthesis of specific halogenated hydrocarbons.

Homogeneous and Heterogeneous Catalysis Development

Homogeneous catalysts, which exist in the same phase as the reactants, and heterogeneous catalysts, which are in a different phase, play significant roles in industrial chemistry. In the context of chlorinated butene synthesis, catalysts are employed in several steps. For instance, Lewis acids like ferric chloride (FeCl₃) can be used to catalyze chlorination reactions. Copper salts are utilized for the isomerization of dichlorobutenes. funaab.edu.ng

While these catalysts are effective for the general production of chlorinated C4 compounds, there is a lack of specific research on the development of either homogeneous or heterogeneous catalysts designed for the regioselective synthesis of 3,4,4-Trichlorobut-1-ene. The development of such a catalyst would be a significant advancement, potentially allowing for its direct synthesis from butadiene or a dichlorobutene precursor with high selectivity, thereby avoiding the formation of complex isomeric mixtures that require costly separation.

Organocatalytic Applications for Selective Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthetic chemistry, often providing high levels of stereoselectivity. To date, there are no specific applications of organocatalysis reported for the synthesis of 3,4,4-Trichlorobut-1-ene in the surveyed literature. The development of an organocatalytic method could potentially offer a pathway to this compound with high control over its structure, representing a promising area for future research.

Green Chemistry Principles in 3,4,4-Trichlorobut-1-ene Production

The production of chlorinated hydrocarbons often involves processes that can be optimized using the twelve principles of green chemistry. These principles aim to reduce the environmental impact and increase the efficiency and safety of chemical manufacturing. Key considerations for a compound like 3,4,4-Trichlorobut-1-ene include the use of safer solvents, maximizing atom economy, and designing energy-efficient processes.

Solvent-Free and Reduced-Waste Methodologies

Traditional organic syntheses frequently rely on volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose health risks. Modern synthetic chemistry seeks to minimize or eliminate their use.

Solvent-Free Approaches: For the synthesis of chlorinated butenes, several strategies can reduce solvent use. Gas-phase reactions, such as the direct chlorination of butene or its derivatives at elevated temperatures, can proceed without a solvent medium. wikipedia.org Another prominent technique is phase-transfer catalysis (PTC), which facilitates reactions between reagents in different phases (e.g., a solid and a liquid) without requiring a solvent to dissolve everything. researchgate.net This method is particularly effective for reactions like dehydrohalogenation, a common step in the synthesis of unsaturated compounds. mdpi.com Some reactions can also be carried out under solvent-free conditions by simply mixing the reactants, especially if one is a liquid, which can significantly reduce waste and simplify product purification. scielo.br

| Methodological Approach | Conventional Method | Green Chemistry Alternative | Key Advantages of Green Alternative |

| Reaction Medium | Use of volatile organic solvents (e.g., CCl₄, CH₂Cl₂) | Solvent-free (neat), gas-phase, or use of greener solvents (e.g., water, ionic liquids) mdpi.comscielo.br | Reduced VOC emissions, simplified purification, lower costs, improved safety. |

| Reagents | Stoichiometric amounts of halogenating agents or bases | Catalytic systems (e.g., phase-transfer catalysts, recyclable solid catalysts) researchgate.net | Lower reagent consumption, reduced inorganic salt waste, catalyst can be reused. |

| Process Design | Multi-step synthesis with isolation of intermediates | One-pot synthesis or telescoping reactions beilstein-journals.org | Fewer unit operations, reduced solvent and energy use, less material loss. |

This table presents a generalized comparison of conventional versus green chemistry approaches applicable to the synthesis of chlorinated hydrocarbons.

Atom-Economical Synthetic Route Development

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

Theoretical Routes and Atom Economy: In designing a synthesis for 3,4,4-Trichlorobut-1-ene, different reaction types would yield vastly different atom economies.

Addition Reactions: These reactions are inherently atom-economical as they involve the combination of two or more molecules to form a single, larger molecule with no other products. A hypothetical synthesis involving the addition of chlorine (Cl₂) to a dichlorobutene precursor would have a 100% theoretical atom economy. C4H6Cl2 + Cl2 → C4H5Cl3 + HCl (This is an example of an addition that is not 100% atom economical due to HCl byproduct) A better example would be: C4H5Cl + Cl2 → C4H5Cl3 (Direct addition to a monochlorobutene)

Substitution Reactions: These reactions involve the replacement of one atom or group with another, necessarily generating a byproduct. For example, substituting a hydroxyl group with a chloride using HCl would produce water as a byproduct, lowering the atom economy.

Elimination Reactions: These reactions, often used to create double bonds, involve the removal of atoms from a molecule and always produce byproducts. For instance, the dehydrohalogenation of a tetrachlorobutane to form 3,4,4-Trichlorobut-1-ene would produce HCl or a salt (e.g., NaCl if NaOH is used), thus having a lower atom economy than an addition reaction.

| Reaction Type | General Equation | Theoretical Atom Economy | Byproducts Generated |

| Addition | A + B → C | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | B |

| Elimination | A-B → A + B | < 100% | B |

This table illustrates the theoretical atom economy of fundamental reaction types that could be employed in a synthetic pathway.

Developing a truly "green" synthesis for 3,4,4-Trichlorobut-1-ene would prioritize addition reactions over substitution and elimination reactions to maximize the incorporation of raw materials into the final product. acs.org This approach not only minimizes waste but also reduces the costs associated with waste treatment and disposal.

Reactivity and Mechanistic Investigations of 3,4,4 Trichlorobut 1 Ene

Electrophilic Addition Reactions to the Alkene Moiety

Halogenation and Hydrohalogenation Pathways

The addition of hydrogen halides (HX, where X = Cl, Br, I) to an unsymmetrical alkene like 3,4,4-Trichlorobut-1-ene is predicted to follow Markovnikov's rule. masterorganicchemistry.comlibretexts.org This rule states that in the addition of a protic acid to an alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents. savemyexams.com

The mechanism proceeds in two steps: pressbooks.pub

Protonation of the alkene : The alkene's π bond acts as a nucleophile, attacking the electrophilic proton of the hydrogen halide. This is the rate-determining step and results in the formation of a carbocation intermediate. masterorganicchemistry.com For 3,4,4-Trichlorobut-1-ene, two possible carbocations can be formed: a secondary carbocation at C2 or a primary carbocation at C1. The secondary carbocation is significantly more stable and will be formed preferentially.

Nucleophilic attack : The resulting halide anion (X⁻) acts as a nucleophile and attacks the electrophilic carbocation, forming the final alkyl halide product. libretexts.org

Consequently, the hydrohalogenation of 3,4,4-Trichlorobut-1-ene is expected to yield a 2-halo-3,4,4-trichlorobutane as the major product.

Table 1: Predicted Products of Hydrohalogenation of 3,4,4-Trichlorobut-1-ene

| Reagent | Major Product |

| HCl | 2,3,4,4-Tetrachlorobutane |

| HBr | 2-Bromo-3,4,4-trichlorobutane |

| HI | 2-Iodo-3,4,4-trichlorobutane |

Halogenation, the addition of diatomic halogens (e.g., Br₂, Cl₂), also proceeds via an electrophilic addition mechanism. This reaction typically involves the formation of a cyclic halonium ion intermediate, followed by backside attack by the halide ion, resulting in anti-addition products.

Addition of Oxygenated and Nitrogenous Nucleophiles

The acid-catalyzed addition of water (hydration) across the double bond is another example of an electrophilic addition reaction. Following the same principles as hydrohalogenation, the initial protonation of the alkene moiety by an acid catalyst (like H₃O⁺) would lead to the more stable secondary carbocation. Subsequent attack by a water molecule, followed by deprotonation, would yield 3,4,4-trichlorobutan-2-ol as the major product.

While direct electrophilic addition of nitrogenous nucleophiles to alkenes is less common, it can be conceptualized under acidic conditions. The mechanism would be analogous to hydration, with an amine acting as the nucleophile in the second step to form a protonated amine, which would then be deprotonated.

Nucleophilic Substitution Reactions at the Chlorinated Centers

The chlorinated carbons in 3,4,4-Trichlorobut-1-ene are electrophilic centers susceptible to nucleophilic attack. The chlorine atom at the C3 position is both a secondary and an allylic carbon, which significantly influences its reactivity.

Allylic Rearrangements and their Mechanistic Elucidation

Research on related compounds, such as 1-aryl-3,4,4-trichlorobut-3-en-1-ones, demonstrates that nucleophilic substitution is often accompanied by a prototropic allylic rearrangement. researchgate.netresearchgate.net When these substrates react with amines, the nucleophile attacks the C3 carbon, leading to the displacement of the internal chlorine atom. Simultaneously, a proton transfer occurs, causing a shift of the double bond. researchgate.net

This transformation is a type of Sₙ2' reaction (nucleophilic conjugate substitution), where the nucleophile attacks the γ-carbon of an allylic system, and the leaving group departs from the α-carbon, with a concurrent shift of the π-bond. The driving force for this rearrangement is the formation of a more stable, conjugated system in the product, such as the enaminone structure observed in the products. researchgate.net This rearrangement has been confirmed through independent synthesis of the rearranged product, which showed identical properties to the product obtained from the substitution-rearrangement reaction. researchgate.net

Transformations with Amines and Other Nucleophiles

Studies on 3,4,4-trichloro-3-buten-1-one derivatives have shown that they react readily with various primary and secondary amines, including aniline (B41778), 2-aminoethanol, ethylenediamine, and morpholine. researchgate.netresearchgate.net These reactions typically result in the substitution of the C3 chlorine atom and the characteristic allylic rearrangement to yield 3-amino-4,4-dichloro-2-buten-1-one derivatives. researchgate.netresearchgate.net

The yields of these reactions vary depending on the nucleophile. While reactions with secondary amines and difunctional nucleophiles like 2-aminoethanol proceed cleanly with high yields (52-94%), the reaction with aniline can be accompanied by significant tar formation, resulting in lower yields (around 20%). researchgate.net In the case of ethylenediamine, both amino groups can react with two molecules of the ketone. researchgate.net

Table 2: Nucleophilic Substitution/Rearrangement Reactions of 1-(4-methylphenyl)-3,4,4-trichloro-3-buten-1-one

| Nucleophile | Product | Yield (%) |

| Aniline | 4,4-Dichloro-1-(4-methylphenyl)-3-(phenylamino)-2-buten-1-one | ~20 |

| 2-Aminoethanol | 4,4-Dichloro-3-(2-hydroxyethylamino)-1-(4-methylphenyl)-2-buten-1-one | 94 |

| Ethylenediamine | N,N'-bis[1-dichloromethyl-3-(4-methylphenyl)-3-oxo-1-propenyl]ethylenediamine | 78 |

| Morpholine | 4,4-Dichloro-1-(4-methylphenyl)-3-morpholino-2-buten-1-one | 86 |

| Diethylamine | 4,4-Dichloro-3-(diethylamino)-1-(4-methylphenyl)-2-buten-1-one | 52 |

Data sourced from Potkin et al. (2002). researchgate.net

Radical Reactions and Polymerization Studies

The presence of multiple chlorine atoms and an allylic hydrogen suggests that 3,4,4-Trichlorobut-1-ene can participate in radical reactions. The C-Cl bonds can undergo homolytic cleavage under thermal or photochemical conditions to generate radicals. Furthermore, the hydrogen atom at the C3 position is an allylic hydrogen, and its abstraction would lead to a resonance-stabilized allylic radical. This makes the compound a potential candidate for allylic halogenation under radical conditions (e.g., using N-bromosuccinimide).

In the context of polymerization, compounds containing trichloromethyl groups have been investigated as radical promoters. For instance, related chlorinated esters can generate halogen free radicals that initiate polymerization reactions. google.com The alkene moiety of 3,4,4-Trichlorobut-1-ene could potentially undergo radical polymerization, where a radical initiator adds to the double bond to create a new radical, which then propagates by adding to subsequent monomer units. Polyhalogenated butadienes are recognized as valuable precursors in materials and polymer chemistry. dergipark.org.tr

Free Radical Addition and Polymerization Mechanisms

While specific studies on the free radical polymerization of 3,4,4-trichlorobut-1-ene are not extensively documented in the available literature, the general mechanism for alkene polymerization provides a framework for understanding its potential behavior. Free radical polymerization is a chain reaction consisting of three main stages: initiation, propagation, and termination.

Initiation: The process begins with the formation of free radicals from an initiator molecule, often a peroxide. These initiators undergo homolytic cleavage when heated to produce highly reactive radical species. The initiator radical then adds across the double bond of a monomer molecule, creating a new carbon-centered radical.

Propagation: The newly formed monomer radical attacks another monomer molecule. This step involves the radical adding to the double bond, which in turn generates another radical at the end of the growing chain. This process repeats, rapidly increasing the length of the polymer chain. For 3,4,4-trichlorobut-1-ene, the radical would likely add to the least substituted carbon (C1) of the double bond to generate a more stable secondary radical at C2.

Termination: The growth of polymer chains ceases through termination steps. This can occur via radical combination, where two growing radical chains collide and form a single covalent bond, or through disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two polymer chains (one saturated and one with a terminal double bond).

The presence of the bulky and electron-withdrawing trichloromethyl group in 3,4,4-trichlorobut-1-ene would likely influence the polymerization process by affecting the stability of the propagating radical and introducing steric hindrance, which could impact the rate of propagation and the final properties of the polymer.

Co-polymerization and Polymer Modification Potential

Co-polymerization involves the polymerization of two or more different monomers, leading to a polymer with properties distinct from the homopolymers of the individual monomers. The incorporation of a functional monomer like 3,4,4-trichlorobut-1-ene into a polymer chain offers a route to materials with tailored characteristics.

Although specific research on the co-polymerization of 3,4,4-trichlorobut-1-ene is limited, studies on structurally similar halogenated butenes provide insight into its potential. For example, the radical co-polymerization of chlorotrifluoroethylene (B8367) (CTFE) with 4-bromo-3,3,4,4-tetrafluorobut-1-ene (BTFB) has been successfully demonstrated. researchgate.net In such processes, the resulting copolymers bear reactive pendant groups (in that case, bromo groups) that can be used for further chemical modifications. researchgate.net

Similarly, co-polymerizing 3,4,4-trichlorobut-1-ene with other vinyl monomers could yield polymers containing pendant trichloromethyl groups. These groups can serve as reactive handles for post-polymerization modification. The C-Cl bonds in the trichloromethyl group could potentially be targeted for nucleophilic substitution or other transformations, allowing for the grafting of different functional groups onto the polymer backbone. This approach enables the synthesis of functional materials, such as graft copolymers, with specialized properties for various applications.

Cycloaddition and Pericyclic Reactions

Diels-Alder and 1,3-Dipolar Cycloadditions

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene, referred to as the dienophile, to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reaction rate is significantly enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.comkhanacademy.org

The structure of 3,4,4-trichlorobut-1-ene, with its electron-withdrawing chlorine atoms adjacent to the double bond, suggests it would act as a reactive dienophile. The inductive effect of the chlorine atoms reduces the electron density of the C=C double bond, making it more electrophilic and thus more susceptible to attack by the pi electrons of a conjugated diene. khanacademy.org While specific examples of 3,4,4-trichlorobut-1-ene participating in Diels-Alder reactions are not detailed in the reviewed literature, its electronic properties are favorable for such transformations, predicting the formation of a substituted cyclohexene (B86901) ring. The stereochemistry of the dienophile is retained in the product. libretexts.org

1,3-Dipolar Cycloadditions: A 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (a molecule with a delocalized 4π-electron system across three atoms) and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing heterocycles. wikipedia.org

As with the Diels-Alder reaction, the reactivity of the dipolarophile is influenced by its electronic nature. Alkenes with electron-withdrawing groups often serve as effective dipolarophiles. organic-chemistry.org Therefore, 3,4,4-trichlorobut-1-ene is a potential substrate for 1,3-dipolar cycloadditions. It could react with various 1,3-dipoles, such as azides, nitrile oxides, or nitrones, to yield a range of five-membered heterocycles containing the -CH(CH2CCl3)- moiety. youtube.com The reaction proceeds via a concerted, pericyclic mechanism, leading to stereospecific outcomes. organic-chemistry.orgslideshare.net

Intramolecular Cyclization Pathways

While direct studies on the intramolecular cyclization of 3,4,4-trichlorobut-1-ene are scarce, significant research has been conducted on closely related derivatives. Specifically, the intramolecular transformation of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones has been thoroughly investigated.

These reactions are typically performed in a Brønsted superacid like triflic acid (TfOH) at elevated temperatures (e.g., 80 °C). The mechanism involves the protonation of the enone's carbonyl oxygen by the superacid. This activation step generates a key reactive intermediate, an O-protonated species, which then undergoes an intramolecular electrophilic aromatic substitution to form the five-membered indanone ring.

The efficiency of this cyclization is dependent on the nature of the aryl group. The table below summarizes the yields for the cyclization of various substituted 1-aryl-4,4,4-trichlorobut-2-en-1-ones.

| Aryl Group (Ar) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-MeC6H4 | 2 | 92 |

| 4-EtC6H4 | 2 | 91 |

| 4-i-PrC6H4 | 2 | 89 |

| 4-t-BuC6H4 | 2 | 85 |

| C6H5 | 10 | 84 |

| 4-FC6H4 | 10 | 75 |

| 4-ClC6H4 | 10 | 70 |

| 4-BrC6H4 | 10 | 65 |

Data derived from studies on the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in triflic acid.

This research demonstrates a robust pathway for forming carbon-carbon bonds to create cyclic structures bearing a trichloromethyl group, highlighting a significant area of reactivity for the trichlorobutene framework.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While the literature does not specifically detail the use of 3,4,4-trichlorobut-1-ene in these reactions, its structure as an allylic chloride suggests it could be a viable substrate.

Allylic chlorides are known to participate in various palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings. The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-chlorine bond of the substrate. For an allylic chloride like 3,4,4-trichlorobut-1-ene, this step would form a π-allylpalladium(II) complex.

Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): In a Suzuki coupling, an organoboron compound transfers its organic group to the palladium center. In a Heck reaction, the alkene coupling partner inserts into the palladium-carbon bond.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

The reactivity of alkyl and aryl chlorides in these couplings has been a subject of extensive research, with major advances made through the development of catalysts based on bulky, electron-rich phosphine (B1218219) and carbene ligands. nih.gov These advanced catalytic systems are often necessary to facilitate the challenging oxidative addition step with less reactive C-Cl bonds. nih.gov Given its allylic nature, 3,4,4-trichlorobut-1-ene would be expected to be more reactive than a simple alkyl chloride, making it a plausible candidate for such palladium-catalyzed transformations.

Other Transition Metal-Mediated Transformations

The reactivity of 3,4,4-trichlorobut-1-ene in transition metal-mediated transformations is anticipated to be rich and varied, owing to the presence of both an allylic chloride and a trichloromethyl group. Although specific examples involving this particular substrate are not extensively documented, analogies can be drawn from the well-established reactivity of similar compounds.

Transition metal catalysts, particularly those based on palladium, copper, and iron, are known to facilitate a wide array of reactions involving allylic halides. rsc.org For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are powerful tools for the formation of carbon-carbon bonds. In the context of 3,4,4-trichlorobut-1-ene, the allylic chloride moiety could potentially serve as a handle for such transformations, allowing for the introduction of various organic substituents at the C3 position. However, the presence of the adjacent trichloromethyl group may exert significant steric and electronic effects, influencing the regioselectivity and efficiency of these reactions.

Furthermore, transition metal-catalyzed intramolecular cyclizations of alkenes bearing a trichloromethyl group have been reported. acs.org These reactions often proceed via radical intermediates, where the transition metal facilitates the atom transfer radical cyclization. It is conceivable that 3,4,4-trichlorobut-1-ene could undergo similar intramolecular reactions under appropriate conditions, potentially leading to the formation of chlorinated cyclic structures. The specific outcome of such reactions would likely depend on the nature of the transition metal catalyst, the reaction conditions, and the presence of other functional groups in the molecule.

Functional Group Interconversions and Derivatization

The presence of multiple reactive sites in 3,4,4-trichlorobut-1-ene, namely the double bond and the chlorine atoms, allows for a variety of functional group interconversions and derivatizations.

Reduction Reactions

The reduction of polychlorinated alkenes is a significant area of research, often driven by environmental remediation efforts. Studies on the degradation of chlorinated butenes using zero-valent iron (Fe0) provide valuable insights into the potential reductive pathways for 3,4,4-trichlorobut-1-ene. Research on a mixture of chlorinated butenes, including the structurally similar 2,3,4-trichlorobutene-1, has shown that granular iron can effectively dehalogenate these compounds. nih.govscispace.comtandfonline.com The primary mechanism is believed to be reductive β-elimination, leading to the formation of less chlorinated dienes. nih.govtandfonline.com

For 3,4,4-trichlorobut-1-ene, a plausible reductive pathway would involve the sequential removal of chlorine atoms. The allylic chlorine at the C3 position is likely to be the most susceptible to reduction. This could be followed by the reduction of the geminal dichlorides at the C4 position. The ultimate products of such a reduction would likely be a mixture of butenes and butane, depending on the extent of the reaction.

Table 1: Reductive Dechlorination of Chlorinated Butenes with Granular Iron

| Compound | Initial Concentration (mg/L) | Half-life (h) | Major Products | Reference |

|---|---|---|---|---|

| 2,3,4-Trichlorobutene-1 | 10 | 5.1 | Chloroprene, 1,3-Butadiene (B125203) | scispace.com |

| 3,4-Dichlorobutene-1 | 10 | 7.5 | 1,3-Butadiene | scispace.com |

Catalytic hydrogenation is another potential method for the reduction of 3,4,4-trichlorobut-1-ene. lumenlearning.comlibretexts.orgorganic-chemistry.org Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for the reduction of alkenes to alkanes. commonorganicchemistry.com In the case of 3,4,4-trichlorobut-1-ene, this method would likely lead to the saturation of the double bond to form 1,1,2-trichlorobutane. However, the presence of multiple chlorine atoms might also lead to hydrodechlorination as a side reaction.

Oxidation Reactions

The oxidation of alkenes can lead to a variety of products, including epoxides, diols, and cleavage products, depending on the oxidizing agent used. fiveable.melibretexts.orgpressbooks.publibretexts.org For 3,4,4-trichlorobut-1-ene, oxidation of the double bond could be achieved using reagents such as meta-chloroperoxybenzoic acid (mCPBA) to form the corresponding epoxide, 2-(trichloromethyl)oxirane. Subsequent hydrolysis of the epoxide would yield the corresponding 1,2-diol.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or ozone (O3), would likely lead to the cleavage of the carbon-carbon double bond. pressbooks.publibretexts.org Ozonolysis of 3,4,4-trichlorobut-1-ene followed by a reductive workup would be expected to yield 3,3-dichloropropanal (B1256237) and formaldehyde. An oxidative workup would likely lead to 3,3-dichloropropanoic acid and carbon dioxide. The high degree of chlorination in the substrate might influence the reactivity and product distribution in these oxidation reactions.

The synthesis of organometallic intermediates, such as Grignard or organolithium reagents, from halogenated compounds is a cornerstone of organic synthesis. masterorganicchemistry.comwikipedia.orgmt.comyoutube.commt.comorgsyn.orgrsc.orglibretexts.orgacs.orggoogle.comnih.gov

Grignard Reagents

The formation of a Grignard reagent from 3,4,4-trichlorobut-1-ene would involve the reaction of the compound with magnesium metal. google.com The reactivity of the different carbon-chlorine bonds would play a crucial role in determining the outcome of this reaction. The allylic chloride at the C3 position is expected to be the most reactive site for the insertion of magnesium. This would lead to the formation of the corresponding butenyl Grignard reagent, (3,4,4-trichlorobut-1-en-3-yl)magnesium chloride. However, the stability of this reagent might be compromised by the presence of the adjacent trichloromethyl group, which could lead to side reactions such as elimination or rearrangement.

Organolithium Reagents

Similarly, the synthesis of an organolithium reagent could be attempted by reacting 3,4,4-trichlorobut-1-ene with lithium metal. masterorganicchemistry.comwikipedia.orgmt.comnih.gov Again, the allylic chloride is the most probable site of reaction, which would yield (3,4,4-trichlorobut-1-en-3-yl)lithium. Organolithium reagents are generally more reactive than their Grignard counterparts, which could lead to a higher propensity for side reactions. The formation and subsequent reactions of these organometallic intermediates would need to be carefully controlled to achieve the desired synthetic outcomes.

Advanced Spectroscopic Characterization Methodologies for 3,4,4 Trichlorobut 1 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy serves as a powerful method for determining the connectivity and spatial arrangement of atoms within a molecule. For a molecule like 3,4,4-Trichlorobut-1-ene, with its vinylic, allylic, and dichlorinated carbons, a combination of one-dimensional and multi-dimensional NMR techniques is essential for unambiguous characterization.

Based on the structure of 3,4,4-Trichlorobut-1-ene, predicted ¹H and ¹³C NMR chemical shifts provide a foundation for more advanced analyses. The presence of multiple chlorine atoms significantly influences the electronic environment of nearby protons and carbons, generally causing a downfield shift.

Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4,4-Trichlorobut-1-ene

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| 1 | =CH₂ | 5.3 - 6.0 | ~120-130 | Doublet of doublets |

| 2 | =CH- | 5.8 - 6.5 | ~135-145 | Doublet of doublets |

| 3 | -CHCl- | 4.5 - 5.0 | ~65-75 | Doublet |

| 4 | -CHCl₂ | 6.0 - 6.5 | ~80-90 | Singlet (or doublet if coupled to H3) |

Two-dimensional NMR experiments are crucial for deciphering the complex spin systems present in 3,4,4-Trichlorobut-1-ene.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling relationships. libretexts.orgoxinst.com For 3,4,4-Trichlorobut-1-ene, a COSY spectrum would be expected to show cross-peaks between the protons on C-1 and C-2, and between the proton on C-2 and the proton on C-3, confirming the connectivity of the butene backbone. The absence of a cross-peak between the proton on C-3 and the proton on C-4 would indicate a lack of significant coupling, which is expected.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu An HSQC spectrum would definitively assign which protons are attached to which carbon atoms. For instance, the vinylic proton signals would show correlations to the vinylic carbon signals, and the methine proton at C-3 would correlate with its corresponding carbon signal. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. columbia.edu

The chiral center at C-3 in 3,4,4-Trichlorobut-1-ene means that stereochemical assignment is a key aspect of its characterization. Advanced NMR pulse sequences that measure the Nuclear Overhauser Effect (NOE) are employed for this purpose.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, irrespective of their through-bond connectivity. libretexts.orgacdlabs.com By analyzing the cross-peaks in a NOESY spectrum, the relative stereochemistry of the molecule can be determined. For a specific stereoisomer of a derivative of 3,4,4-Trichlorobut-1-ene, a NOESY experiment could reveal spatial proximity between, for example, the proton at C-3 and one of the vinylic protons at C-1, which would help to define the preferred conformation and the relative configuration at the chiral center.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): For molecules of intermediate size, where the NOE may be close to zero, ROESY provides a reliable alternative for observing through-space correlations. acdlabs.com

Molecules like 3,4,4-Trichlorobut-1-ene are not static; they undergo conformational changes due to rotation around single bonds. Dynamic NMR (DNMR) is the study of these processes by varying the temperature of the NMR experiment.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where bond rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, rotation slows down, and the signals for individual conformers may become distinct. Analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational interchange, offering insights into the rotational energy barriers and the relative populations of different conformers. rsc.org For 3,4,4-Trichlorobut-1-ene, DNMR could be used to study the rotational barrier around the C2-C3 bond.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. rsc.org For 3,4,4-Trichlorobut-1-ene (C₄H₅Cl₃), the exact mass can be calculated based on the masses of the most abundant isotopes (¹H, ¹²C, ³⁵Cl).

Calculated Exact Mass for C₄H₅Cl₃

| Isotopologue | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ (all ³⁵Cl) | C₄H₅³⁵Cl₃ | 157.94568 |

| [M+2]⁺ (two ³⁵Cl, one ³⁷Cl) | C₄H₅³⁵Cl₂³⁷Cl | 159.94273 |

| [M+4]⁺ (one ³⁵Cl, two ³⁷Cl) | C₄H₅³⁵Cl³⁷Cl₂ | 161.93978 |

| [M+6]⁺ (all ³⁷Cl) | C₄H₅³⁷Cl₃ | 163.93683 |

The presence of three chlorine atoms results in a characteristic isotopic pattern for the molecular ion, with peaks at M, M+2, M+4, and M+6, with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

The method of ionization used in mass spectrometry significantly influences the degree of fragmentation of the molecular ion.

Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. libretexts.orgchemguide.co.uk The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information. For 3,4,4-Trichlorobut-1-ene, fragmentation is expected to involve the loss of chlorine atoms and cleavage of the carbon-carbon bonds. Common fragments would likely include the loss of a chlorine radical ([M-Cl]⁺), followed by further fragmentation. The stability of the resulting carbocations will dictate the major fragmentation pathways.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique, typically used for polar and thermally labile molecules. nih.gov It generally produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. For a nonpolar compound like 3,4,4-Trichlorobut-1-ene, ESI would not be the primary choice unless derivatized. If ionized, it would be expected to show a strong signal for the molecular ion cluster, providing accurate molecular weight information.

Chemical Ionization (CI): CI is another soft ionization technique that results in less fragmentation than EI. wikipedia.org It involves ion-molecule reactions between reagent gas ions (e.g., from methane (B114726) or ammonia) and the analyte. This typically produces a prominent [M+H]⁺ ion, which helps to confirm the molecular weight. For chlorinated hydrocarbons, negative chemical ionization (NCI) can also be effective, often leading to the formation of chloride adducts ([M+Cl]⁻) or fragment ions resulting from dissociative electron capture. acs.orgnih.gov

Expected Key Fragments in the EI Mass Spectrum of 3,4,4-Trichlorobut-1-ene

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Possible Origin |

|---|---|---|

| 158 | [C₄H₅Cl₃]⁺ | Molecular Ion |

| 123 | [C₄H₅Cl₂]⁺ | Loss of Cl |

| 122 | [C₄H₄Cl₂]⁺ | Loss of HCl |

| 87 | [C₄H₄Cl]⁺ | Loss of Cl₂ and H |

| 51 | [C₄H₃]⁺ | Loss of 3Cl and 2H |

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the unequivocal identification and quantification of specific compounds within complex matrices. nih.gov This method involves multiple stages of mass analysis, typically involving the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. researchgate.net For the analysis of 3,4,4-trichlorobut-1-ene, MS/MS provides a significant advantage in distinguishing it from isomers and other chlorinated compounds that may be present in environmental or industrial samples. researchgate.netnih.gov

In a typical MS/MS experiment, the sample mixture is first ionized, often using techniques like electron ionization (EI) or chemical ionization (CI). The resulting ions are separated in the first mass analyzer (e.g., a quadrupole). For 3,4,4-trichlorobut-1-ene (C₄H₅Cl₃), the molecular ion cluster [M]⁺ would be observed around a mass-to-charge ratio (m/z) of 158, with a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This parent ion is selectively isolated and passed into a collision cell.

Inside the collision cell, the parent ion undergoes collision-induced dissociation (CID) with an inert gas, causing it to break apart into smaller, characteristic fragment ions. nih.gov The fragmentation of the 3,4,4-trichlorobut-1-ene molecular ion is expected to follow predictable pathways for halogenated alkenes. researchgate.netyoutube.comyoutube.com Common fragmentation mechanisms include the loss of a chlorine radical (Cl•), elimination of a hydrogen chloride (HCl) molecule, and cleavage of the carbon-carbon bonds. The resulting daughter ions are then analyzed by a second mass analyzer, generating a unique MS/MS spectrum for the selected parent ion.

This daughter ion spectrum is highly specific to the structure of the parent ion, allowing for confident identification. For example, the loss of a chlorine atom from the parent ion [C₄H₅Cl₃]⁺ (m/z 158/160/162/164) would result in a prominent fragment ion [C₄H₅Cl₂]⁺ (m/z 123/125/127). Further fragmentation could lead to the loss of another chlorine atom or other neutral fragments. By monitoring a specific transition (e.g., m/z 160 → m/z 125), analysts can selectively detect 3,4,4-trichlorobut-1-ene even in the presence of co-eluting compounds with similar retention times in chromatographic separations.

Table 1: Predicted MS/MS Fragmentation Pathways and Daughter Ions for 3,4,4-Trichlorobut-1-ene This table presents hypothetical fragmentation data based on established principles of mass spectrometry for halogenated organic compounds.

| Parent Ion (m/z) | Neutral Loss | Fragment Ion | Fragment Ion (m/z) | Proposed Structure of Fragment |

| [C₄H₅Cl₃]⁺ (160) | Cl | [C₄H₅Cl₂]⁺ | 125 | Dichlorobutenyl cation |

| [C₄H₅Cl₃]⁺ (160) | HCl | [C₄H₄Cl₂]⁺ | 122 | Dichlorobutadienyl radical cation |

| [C₄H₅Cl₂]⁺ (125) | Cl | [C₄H₅Cl]⁺ | 90 | Chlorobutenyl cation |

| [C₄H₅Cl₂]⁺ (125) | HCl | [C₄H₄Cl]⁺ | 87 | Chlorobutadienyl radical cation |

| [C₄H₅Cl₃]⁺ (160) | CCl₃ | [C₃H₅]⁺ | 41 | Allyl cation |

Note: The m/z values shown are for the most abundant isotopologue (containing ³⁵Cl). The actual spectrum would show clusters of peaks reflecting the natural isotopic abundance of chlorine.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in a compound. ksu.edu.sa These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. edinst.com

The vibrational spectrum of 3,4,4-trichlorobut-1-ene is characterized by frequencies corresponding to its distinct functional groups: the vinyl group (C=CH₂) and the polychlorinated alkyl chain (-CHCl-CCl₃).

The vinyl group gives rise to several characteristic bands. The C=C stretching vibration typically appears in the 1645-1635 cm⁻¹ region. The =C-H stretching vibrations are found at higher frequencies, generally above 3000 cm⁻¹ (e.g., 3095-3010 cm⁻¹). Out-of-plane =C-H bending vibrations (wags) are also prominent and occur in the 1000-890 cm⁻¹ range, which can be useful for confirming the presence of the terminal double bond. libretexts.org

The C-Cl stretching vibrations are highly dependent on the local environment, including the number of chlorine atoms on a single carbon and the rotational conformation of the molecule. umich.edu For a molecule like 3,4,4-trichlorobut-1-ene, a complex pattern of strong absorptions is expected in the 850-550 cm⁻¹ region. orgchemboulder.comresearchgate.net The CCl₃ group is expected to show both symmetric and asymmetric stretching modes. The single C-Cl bond at the C3 position will also contribute to this region. Studies on similar chlorinated compounds show that C-Cl stretching frequencies can be sensitive to the conformation of the carbon backbone. nih.govresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for 3,4,4-Trichlorobut-1-ene

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | IR Activity | Raman Activity |

| Asymmetric C-H Stretch | =CH₂ | ~3080 | Medium | Medium |

| Symmetric C-H Stretch | =CH₂ | ~3015 | Medium | Medium |

| C-H Stretch | -CHCl- | ~2960 | Medium | Medium |

| C=C Stretch | C=C | 1645 - 1635 | Medium-Weak | Strong |

| CH₂ Scissoring | =CH₂ | ~1415 | Medium | Medium |

| C-H Wag (out-of-plane) | =CH₂ | 995 - 905 | Strong | Weak |

| Asymmetric C-Cl Stretch | -CCl₃ | 850 - 750 | Strong | Medium |

| Symmetric C-Cl Stretch | -CCl₃ | 750 - 650 | Strong | Strong |

| C-Cl Stretch | -CHCl- | 700 - 600 | Strong | Medium |

In-situ vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy using attenuated total reflectance (ATR) probes, is a powerful Process Analytical Technology (PAT) for real-time reaction monitoring. mt.commt.comyoutube.com Systems like ReactIR allow chemists to track the concentrations of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. youtube.comacs.org This provides invaluable data on reaction kinetics, mechanisms, and endpoints. acs.orgyoutube.com

For reactions involving 3,4,4-trichlorobut-1-ene, such as its synthesis or subsequent conversion, in-situ FTIR can provide a continuous stream of data. For instance, in a synthesis reaction involving the chlorination of a precursor, the progress could be monitored by observing:

Decrease in Reactant Bands: The disappearance of characteristic vibrational bands of the starting materials.

Increase in Product Bands: The appearance and growth of key bands associated with 3,4,4-trichlorobut-1-ene, such as the C=C stretch around 1640 cm⁻¹ and the strong C-Cl absorptions in the 850-600 cm⁻¹ region. researchgate.netrsc.org

Detection of Intermediates: The transient appearance and subsequent disappearance of bands corresponding to any short-lived intermediate species, offering crucial mechanistic insights. acs.org

By plotting the absorbance of these characteristic peaks over time, detailed concentration profiles can be generated. This allows for the rapid optimization of reaction conditions (e.g., temperature, catalyst loading, reagent addition rate) to maximize yield and minimize byproduct formation. mt.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.commdpi.com Single crystal X-ray diffraction (SCXRD) provides highly accurate data on bond lengths, bond angles, and intermolecular interactions, yielding an unambiguous structural determination. carleton.edurigaku.com

The molecule 3,4,4-trichlorobut-1-ene possesses a chiral center at the C3 carbon, meaning it can exist as two non-superimposable mirror images (enantiomers). Determining the absolute configuration (i.e., whether it is the R or S enantiomer) is crucial in many fields, particularly for biologically active molecules. While 3,4,4-trichlorobut-1-ene itself is likely a liquid at ambient temperatures, its absolute configuration can be determined by preparing a suitable solid derivative. researchgate.net

The strategy involves reacting the enantiomerically pure compound with a reagent to form a stable, crystalline product. Once a high-quality single crystal of the derivative is obtained, SCXRD analysis is performed. The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering). ias.ac.incam.ac.uk This effect occurs when the X-ray radiation used is close to the absorption edge of one of the atoms in the crystal. ias.ac.in Heavy atoms exhibit a stronger anomalous scattering effect, but modern techniques allow for determination even with atoms like chlorine or oxygen. mit.edu

Anomalous scattering causes a breakdown of Friedel's Law, which states that the diffraction intensity of a reflection (hkl) is equal to that of its inverse (-h-k-l). By carefully measuring the small intensity differences between these "Bijvoet pairs," the absolute structure of the crystal can be determined. researchgate.net This analysis, often quantified by the Flack parameter, provides a confident assignment of the absolute configuration of every chiral center in the molecule within the crystal. researchgate.net

Computational and Theoretical Investigations of 3,4,4 Trichlorobut 1 Ene

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electron distribution and orbital interactions within a molecule, which are fundamental to its chemical behavior.

Electronic Structure Elucidation (DFT, Ab Initio Methods)

The electronic structure of 3,4,4-trichlorobut-1-ene can be effectively investigated using Density Functional Theory (DFT) and ab initio methods. These computational techniques solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels of the molecule.

For a molecule like 3,4,4-trichlorobut-1-ene, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311+G**), are expected to provide a reliable description of its geometry and electronic properties. The presence of chlorine atoms introduces significant electronic effects. Chlorine is more electronegative than carbon, leading to a polarization of the carbon-chlorine (C-Cl) bonds. This results in a partial positive charge on the carbon atoms bonded to chlorine and partial negative charges on the chlorine atoms themselves.

Table 1: Predicted Electronic Properties of 3,4,4-Trichlorobut-1-ene based on Analogous Compounds

| Property | Predicted Trend/Value | Basis of Prediction |

|---|---|---|

| Dipole Moment | Significant, non-zero value | Asymmetry and presence of polar C-Cl bonds. |

| Bond Polarization | C-Cl bonds are highly polarized | High electronegativity of chlorine. |

| Electron Density on Vinyl Group | Slightly reduced compared to butene | Inductive effect of the trichloromethyl group. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.

For 3,4,4-trichlorobut-1-ene, the HOMO is expected to be localized primarily on the carbon-carbon double bond (π orbital), as this is typically the region of highest electron density in alkenes. The LUMO, on the other hand, is likely to have significant contributions from the antibonding orbitals of the C-Cl bonds, particularly on the carbon atom bearing two chlorine atoms (C4).

The energy gap between the HOMO and LUMO is a critical parameter for assessing chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the electron-withdrawing trichloromethyl group is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted butene. However, the effect on the LUMO is likely to be more pronounced, leading to a relatively small HOMO-LUMO gap and suggesting that 3,4,4-trichlorobut-1-ene is a reactive molecule.

Table 2: Predicted Frontier Molecular Orbital Characteristics of 3,4,4-Trichlorobut-1-ene

| Orbital | Predicted Location of Highest Density | Predicted Energy Level | Implication for Reactivity |

|---|---|---|---|

| HOMO | C1=C2 double bond | Lowered by inductive effects | Nucleophilic character at the double bond |

| LUMO | C4 and associated C-Cl σ* orbitals | Significantly lowered | Electrophilic character at C4 |

| HOMO-LUMO Gap | Relatively small | High reactivity | Susceptible to both nucleophilic and electrophilic attack |

This FMO analysis suggests that 3,4,4-trichlorobut-1-ene can participate in a variety of reactions. The nucleophilic character of the double bond makes it susceptible to electrophilic addition reactions. Conversely, the electrophilic character at C4, enhanced by the presence of two chlorine atoms, makes it a potential site for nucleophilic attack, possibly leading to substitution or elimination reactions.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution

An Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at a particular electron density surface. Regions of negative potential (typically colored red) indicate areas of high electron density and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

For 3,4,4-trichlorobut-1-ene, the ESP map is predicted to show a region of negative electrostatic potential around the π-cloud of the double bond, consistent with its nucleophilic character. The chlorine atoms, due to their high electronegativity, will also exhibit negative potential. Conversely, the hydrogen atoms of the vinyl group and the carbon atom C4 are expected to be in regions of positive electrostatic potential. The strong electron-withdrawing nature of the two chlorine atoms on C4 would create a significant region of positive potential, making it the most likely site for nucleophilic attack.

Conformational Analysis and Energy Landscapes

The flexibility of the single bonds in 3,4,4-trichlorobut-1-ene allows for the existence of different spatial arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Potential Energy Surface Scans and Rotational Barriers

A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as a dihedral angle. For 3,4,4-trichlorobut-1-ene, the most significant rotational barrier would be around the C3-C4 single bond.

Drawing an analogy from computational studies on simpler halogenated alkanes, the rotation around the C3-C4 bond in 3,4,4-trichlorobut-1-ene is expected to be hindered by both steric repulsion and electronic effects. The bulky chlorine atoms will lead to significant steric strain in eclipsed conformations.

A PES scan would likely reveal several energy minima corresponding to staggered conformations and energy maxima corresponding to eclipsed conformations. The relative energies of the staggered conformers will depend on the gauche and anti-periplanar arrangements of the substituents. For instance, a conformation where the bulky CCl2H group is anti to the vinyl group would be expected to be of lower energy than a gauche conformation.

Table 3: Predicted Rotational Barriers for the C3-C4 Bond in 3,4,4-Trichlorobut-1-ene

| Conformation | Relative Energy | Description |

|---|---|---|

| Anti-periplanar | Lowest | The bulky vinyl and CCl2H groups are furthest apart. |

| Gauche | Higher than anti | Steric interaction between the vinyl and CCl2H groups. |

| Eclipsed | Highest | Significant steric and electronic repulsion. |

The magnitude of the rotational barriers can be estimated to be in the range of several kcal/mol, similar to what is observed for other polychlorinated alkanes.

Isomerization Pathways and Stability Assessment

Computational studies can also be used to investigate the potential for isomerization of 3,4,4-trichlorobut-1-ene to other structural isomers. For example, an allylic rearrangement could lead to the formation of 1,3,4-trichlorobut-2-ene. Theoretical calculations of the potential energy surface for such reactions can identify the transition state structures and the activation energies, thereby providing insight into the feasibility and kinetics of these isomerization processes.

Studies on the isomerization of dichlorobutenes have shown that such rearrangements can occur, often catalyzed by acids or metal complexes. mdpi.com For 3,4,4-trichlorobut-1-ene, a similar 1,3-allylic shift of a chlorine atom from C4 to C2 is a plausible isomerization pathway. The stability of the resulting isomer relative to the starting material can be determined by comparing their computed ground-state energies. Given the stability of conjugated systems, it is possible that an isomer with the double bond in the C2-C3 position could be thermodynamically more stable.

A comprehensive theoretical study would involve locating the transition state for this isomerization and calculating the activation barrier. This would provide valuable information on the kinetic stability of 3,4,4-trichlorobut-1-ene and its propensity to rearrange under different conditions.

Reaction Mechanism Modeling

Reaction mechanism modeling is a cornerstone of computational chemistry, offering insights into the pathways through which chemical reactions occur. For 3,4,4-trichlorobut-1-ene, this would involve studying reactions such as dehydrochlorination, oxidation, and nucleophilic substitution.

Transition State Characterization and Activation Energy Calculations

The transition state is a critical point on the potential energy surface of a reaction, representing the highest energy barrier that must be overcome for reactants to be converted into products. Characterizing the transition state is essential for understanding the kinetics of a reaction.

Transition State Geometry: Computational methods, such as density functional theory (DFT), are employed to locate the geometry of the transition state. This involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. For a reaction involving 3,4,4-trichlorobut-1-ene, this would involve modeling the breaking and forming of bonds and identifying the specific atomic arrangement at the peak of the energy profile.

Activation Energy: The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a key parameter in determining the rate of a reaction. Computational calculations can provide accurate estimates of activation energies, which can be compared with experimental data where available. For instance, in the dehydrochlorination of a similar compound, 2,3,4-trichloro-1-butene (B1195082), experimental studies have determined the activation energy, providing a benchmark for theoretical calculations.

Imaginary Frequency: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, where the atoms are moving in a way that leads from reactants to products. Computational frequency analysis is, therefore, a crucial step in confirming the nature of a calculated transition state structure.

Intrinsic Reaction Coordinate (IRC) Pathways

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state connects the desired reactants and products. The IRC path is the minimum energy path on the potential energy surface that links the transition state to the reactant and product minima.

By following the IRC pathway downhill from the transition state in both forward and reverse directions, chemists can visualize the entire course of a reaction. This provides a detailed picture of the geometric changes that occur during the transformation of 3,4,4-trichlorobut-1-ene in a given reaction. The IRC calculation is a powerful tool for verifying the proposed reaction mechanism and ensuring that the identified transition state is indeed the correct one for the process under investigation.

Kinetic and Thermodynamic Parameters of Reactions

Computational chemistry can be used to calculate various kinetic and thermodynamic parameters that govern a chemical reaction.

Kinetic Parameters:

Rate Constants (k): Using transition state theory (TST), the rate constant of a reaction can be calculated from the computed activation energy and vibrational frequencies of the reactants and the transition state.

Arrhenius Parameters: The pre-exponential factor (A) in the Arrhenius equation can also be estimated from the vibrational partition functions of the species involved.

Thermodynamic Parameters:

Enthalpy of Reaction (ΔH): The change in enthalpy during a reaction can be calculated as the difference in the computed enthalpies of the products and reactants.

Gibbs Free Energy of Reaction (ΔG): The change in Gibbs free energy, which determines the spontaneity of a reaction, can be calculated from the computed enthalpies and entropies of the reactants and products.

These calculated parameters for reactions of 3,4,4-trichlorobut-1-ene would be invaluable for predicting its reactivity and stability under various conditions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering insights into the dynamic processes that are not accessible from static quantum chemical calculations.

Intermolecular Interactions and Solvent Effects

The behavior of 3,4,4-trichlorobut-1-ene in a real-world system is influenced by its interactions with other molecules, including solvent molecules and other solute molecules.

Intermolecular Interactions: MD simulations can be used to study the non-covalent interactions between molecules of 3,4,4-trichlorobut-1-ene, such as van der Waals forces and dipole-dipole interactions. These interactions are crucial for understanding the physical properties of the compound, such as its boiling point and solubility.

Solvent Effects: The presence of a solvent can significantly affect the rate and mechanism of a reaction. MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to explicitly model the solvent molecules and study their influence on the reaction of 3,4,4-trichlorobut-1-ene. This allows for a more realistic description of the reaction environment and can lead to more accurate predictions of reaction barriers and pathways.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict various spectroscopic properties of molecules, which can be used to aid in their experimental identification and characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods can calculate the NMR chemical shifts of the carbon and hydrogen atoms in 3,4,4-trichlorobut-1-ene. These predicted shifts can be compared with experimental NMR spectra to confirm the structure of the compound.

IR Frequencies: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The vibrational frequencies of 3,4,4-trichlorobut-1-ene can be computed, and the resulting theoretical IR spectrum can be compared with the experimental spectrum. This comparison can help in the assignment of the observed IR bands to specific vibrational modes of the molecule.

The following table summarizes the types of computational investigations and the information they can provide for 3,4,4-trichlorobut-1-ene. Due to the lack of specific published data for this compound, the table provides a general overview of the expected outcomes from such studies.

| Computational Method | Property/Parameter Investigated | Information Gained for 3,4,4-Trichlorobut-1-ene |

| Density Functional Theory (DFT) | Transition State Geometry | 3D atomic arrangement at the peak of a reaction's energy profile. |

| DFT | Activation Energy (Ea) | The energy barrier for a chemical reaction to occur. |

| DFT | Vibrational Frequencies | Confirmation of transition states (one imaginary frequency) and prediction of IR spectra. |

| Intrinsic Reaction Coordinate (IRC) | Reaction Pathway | Visualization of the geometric changes connecting reactants, transition state, and products. |

| Transition State Theory (TST) | Rate Constants (k) | Quantitative measure of the speed of a chemical reaction. |

| DFT | Thermodynamic Parameters (ΔH, ΔG) | Information on the energy changes and spontaneity of reactions. |

| Molecular Dynamics (MD) | Intermolecular Interactions | Understanding of physical properties like boiling point and solubility. |

| QM/MM | Solvent Effects | The influence of the solvent on reaction mechanisms and rates. |

| DFT/GIAO | NMR Chemical Shifts | Prediction of ¹H and ¹³C NMR spectra for structural elucidation. |

| DFT | IR Frequencies | Prediction of the infrared spectrum to identify functional groups and vibrational modes. |

Despite a comprehensive search for scientific literature, detailed research findings on the specific applications of 3,4,4-Trichlorobut-1-ene are not available in publicly accessible sources. Information regarding its use as a precursor in fine chemical synthesis for specialty alkenes, dienes, and complex heterocyclic systems, or as an intermediate for agrochemicals, could not be located.

Similarly, its role as a monomer or co-monomer in polymer science, including the synthesis of specific chlorinated polymers and its effect on polymer property modification, is not documented in the available scientific literature.

The search results yielded information on related isomers, such as 2,3,4-trichlorobut-1-ene and 3,4-dichloro-1-butene, and other chlorinated compounds. However, due to the strict requirement to focus solely on 3,4,4-Trichlorobut-1-ene, this information cannot be used to construct the requested article. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article based on the provided outline for this specific chemical compound.

Applications of 3,4,4 Trichlorobut 1 Ene in Advanced Materials and Organic Synthesis

Monomer and Co-monomer in Polymer Science

Cross-linking Agents and Polymer Additives

Cross-linking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of polymeric materials by forming covalent bonds between polymer chains, creating a three-dimensional network. specialchem.com Cross-linking agents are molecules that facilitate this process. specialchem.com Given the presence of a reactive double bond and allylic chlorides, 3,4,4-trichlorobut-1-ene possesses functionalities that could theoretically participate in polymerization and cross-linking reactions. For instance, the vinyl group could undergo addition polymerization, while the chlorine atoms could be susceptible to nucleophilic substitution reactions with functional groups on polymer chains.

Despite these theoretical possibilities, there is a lack of specific research or industrial reports detailing the use of 3,4,4-trichlorobut-1-ene as a cross-linking agent or a polymer additive. The synthesis of functionalized polymers often involves the incorporation of monomers with specific reactive groups that can later be cross-linked. While functionalized butenes have been explored in polymer synthesis, the specific application of 3,4,4-trichlorobut-1-ene for this purpose remains undocumented in the reviewed literature. nih.gov

Table 1: Potential Cross-linking Reactions Involving 3,4,4-Trichlorobut-1-ene

| Reaction Type | Functional Group of 3,4,4-Trichlorobut-1-ene Involved | Potential Reactant on Polymer Chain | Resulting Linkage |

| Addition Polymerization | But-1-ene (vinyl group) | Other vinyl monomers | Carbon-carbon single bond |

| Nucleophilic Substitution | Trichloromethyl and allyl chloride groups | Amine, hydroxyl, or thiol groups | Carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond |

Ligand Synthesis for Catalysis

Chiral ligands are instrumental in asymmetric catalysis, a field that focuses on the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov These ligands coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. nih.gov The development of novel chiral ligands is a continuous effort in chemical research.

Precursors for Phosphine (B1218219) and Amine Ligands

Phosphine and amine ligands are two of the most common and versatile classes of ligands used in catalysis. frontiersin.org Their synthesis often involves the reaction of a phosphorus or nitrogen nucleophile with an electrophilic substrate. The allylic chloride in 3,4,4-trichlorobut-1-ene represents a potential electrophilic site for nucleophilic substitution by phosphines or amines, which could be a step in the synthesis of new ligands.